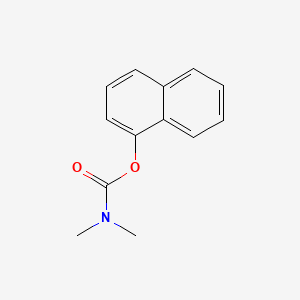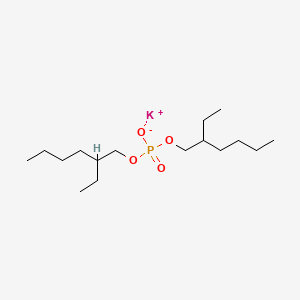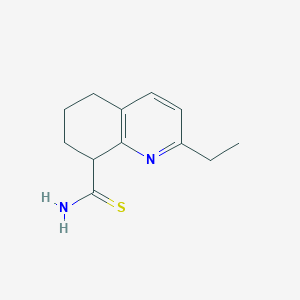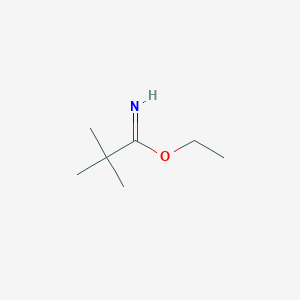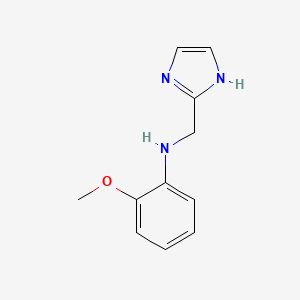
N-(1H-Imidazol-2-ylmethyl)-2-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-Imidazol-2-ylmethyl)-2-methoxyaniline is a compound that features an imidazole ring substituted with a 2-methoxyphenyl group and a methylamine group. Imidazoles are a class of heterocyclic compounds that contain nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of the 2-methoxyphenyl group and the methylamine group imparts unique chemical and biological properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Imidazol-2-ylmethyl)-2-methoxyaniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methoxyphenylamine with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring. The resulting intermediate is then reacted with formaldehyde and a primary amine to introduce the methylamine group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often use continuous flow reactors and catalysts to enhance yield and reduce reaction times. The use of high-purity starting materials and stringent control of reaction conditions ensures the production of high-quality compounds suitable for various applications.
化学反応の分析
Types of Reactions
N-(1H-Imidazol-2-ylmethyl)-2-methoxyaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, and amines under various solvent conditions.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with different functional groups.
科学的研究の応用
N-(1H-Imidazol-2-ylmethyl)-2-methoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of N-(1H-Imidazol-2-ylmethyl)-2-methoxyaniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and cellular processes. The compound may also interact with biological membranes, altering their properties and influencing cell signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-methyl-1H-imidazol-2-ylmethanamine: Similar structure but lacks the 2-methoxyphenyl group.
2-methoxyphenyl-1H-imidazol-2-ylmethanamine: Similar structure but lacks the methylamine group.
1H-imidazol-2-ylmethylamine: Similar structure but lacks both the 2-methoxyphenyl and methylamine groups.
Uniqueness
N-(1H-Imidazol-2-ylmethyl)-2-methoxyaniline is unique due to the presence of both the 2-methoxyphenyl group and the methylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H13N3O |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline |
InChI |
InChI=1S/C11H13N3O/c1-15-10-5-3-2-4-9(10)14-8-11-12-6-7-13-11/h2-7,14H,8H2,1H3,(H,12,13) |
InChIキー |
RFVFOXRZJGADKR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NCC2=NC=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,10-Dimethoxy-2,3,6,7-tetrahydro-1H-pyrazino[2,1-A]isoquinolin-4(11BH)-one](/img/structure/B8757527.png)
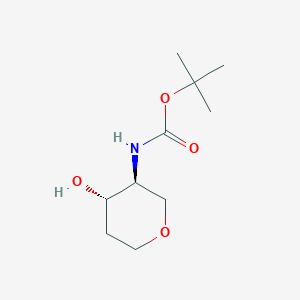
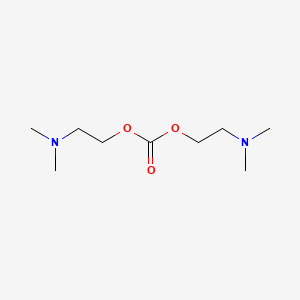
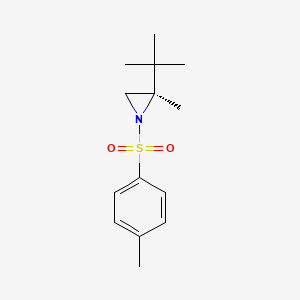
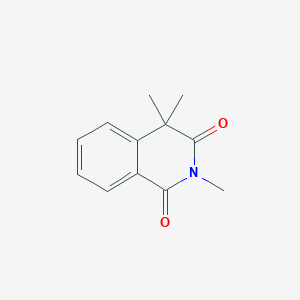
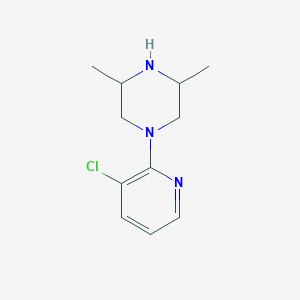
![5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one](/img/structure/B8757564.png)

![4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE](/img/structure/B8757588.png)
